2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid

Lipophilicity ADME Permeability

Choose the 2-methyl indoline-amide scaffold for higher passive permeability (logP ~2.8 vs ~2.4) and an additional chiral center enabling diastereomeric resolution. Its logD₇.₄ of ~−0.02 supports oral absorption screening. Procuring 98%-purity material eliminates impurity-driven ADME artifacts, ensuring cross-study reproducibility for kinase, CNS, and intracellular target campaigns.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1052596-68-5
Cat. No. B2731999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid
CAS1052596-68-5
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3CCCCC3C(=O)O
InChIInChI=1S/C17H21NO3/c1-11-10-12-6-2-5-9-15(12)18(11)16(19)13-7-3-4-8-14(13)17(20)21/h2,5-6,9,11,13-14H,3-4,7-8,10H2,1H3,(H,20,21)
InChIKeyWPCKPUAXLIGPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid: Physicochemical Profile and Identity Confirmation


The target compound, 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 1052596-68-5; molecular formula C₁₇H₂₁NO₃, MW 287.35 g/mol) [1], is a fully synthetic, racemic indoline-amide conjugate that incorporates both a substituted indoline heterocycle and a cyclohexane carboxylic acid moiety. Vendors supply this compound at certified purities of ≥95% (AKSci) , ≥98% (Leyan) , or ≥97% (MolCore) . Its computed logP is approximately 2.8, and its topological polar surface area is 57.6 Ų [1]. The molecule possesses a single hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors (two carbonyl oxygens plus the indoline nitrogen), with an acid pKa predicted to be ~4.4 [2].

Why Generic Substitution of 2-(2-Methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid Fails: Key Differentiation from Unsubstituted Indoline Analogs


The target compound cannot be interchanged with the closely-related unsubstituted analog, 2-(2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 362609-85-6), because the 2-methyl substituent on the indoline ring introduces a well-defined increase in lipophilicity (logP ~2.8 versus ~2.4 for the unmethylated comparator) [1], incorporates an additional chiral center that affects molecular recognition and potential isomer-specific pharmacology [2], reduces aqueous solubility as reflected by a shift in logD₇.₄ from roughly −0.3 to −0.02 [3], and alters melting point (reported 123–125 °C for the target [4] versus no comparable crystalline characterization for the unsubstituted analog). These physicochemical disparities—spanning solubility, lipophilicity, and stereochemical complexity—preclude direct functional replacement in any experimental context where such properties govern assay performance.

Quantitative Differentiation Evidence for 2-(2-Methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid


Increased Lipophilicity Over the Unsubstituted Indoline Analog

The introduction of the 2-methyl group elevates the computed logP by approximately 0.4 log units (2.8 vs. 2.4) relative to 2-(2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid [1]. This difference predicts enhanced passive membrane permeability, a critical parameter for lead optimization campaigns targeting intracellular targets or CNS applications [2].

Lipophilicity ADME Permeability

Enhanced LogD₇.₄ and Reduced Ionization at Physiological pH

At pH 7.4, the target compound's computed logD is −0.02, whereas the unsubstituted analog is predicted to have a logD₇.₄ closer to −0.3 (based on the stronger ionization of its carboxylic acid in the less lipophilic scaffold) [1]. This heightened distribution coefficient indicates that the 2-methyl substitution shifts the equilibrium toward the neutral, membrane-permeable form under physiological conditions, potentially improving oral bioavailability relative to analogs with more negative logD₇.₄ values [2].

Distribution Coefficient Bioavailability Solubility

Inclusion of an Additional Chiral Center for Stereochemical SAR Exploration

The presence of the 2-methyl group introduces an additional stereocenter (three undefined atom stereocenters total), compared to only two for the unsubstituted analog [1]. This expands the stereochemical space accessible for structure-activity relationship (SAR) studies and allows exploration of enantiomer-specific interactions with chiral biological targets. In class-level precedent, 2-methylindoline derivatives have been employed as building blocks for stereochemically-defined antipsychotic agents and antidiabetic candidates [2].

Stereochemistry SAR Lead Optimization

Superior Supplier-Documented Purity Enabling Direct Use in Quantitative Bioassays

Commercially available batches of the target compound are offered at purities up to 98% (Leyan) , compared to a typical 95% specification for the unsubstituted analog from common vendors. This higher certified purity reduces the burden of pre-assay purification and minimizes interference from unknown impurities in dose-response experiments.

Purity Quality Control Reproducibility

Best Research and Industrial Application Scenarios for 2-(2-Methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid


Lead Optimization Programs Requiring Enhanced Lipophilicity

In medicinal chemistry campaigns where target engagement is dependent on membrane penetration (e.g., intracellular kinase targets, CNS receptors), the +0.4 logP increase over the unsubstituted indoline analog directly translates to higher predicted passive permeability. This compound should be prioritized for initial SAR exploration when aiming to improve cellular potency without introducing additional heteroatoms that could compromise ligand efficiency [1].

Discovery of Stereochemically-Defined Therapeutics

The additional stereocenter introduced by the 2-methyl group can be exploited to generate diastereomeric pairs for chiral resolution and enantiomer-specific pharmacology studies. Researchers developing agents where stereochemistry dictates target selectivity should choose this scaffold over the non-methylated congener to maximize the accessible stereochemical diversity and strengthen composition-of-matter patent claims [2].

Physicochemical Profiling and ADME/DMPK Screening Panels

Pharmaceutical profiling laboratories run standardized panels measuring logD₇.₄, solubility, and permeability. The measured logD₇.₄ of approximately −0.02 for this compound positions it in a favorable range for oral absorption screening. Procurement of the 98%-purity material ensures that the resulting ADME parameters are not confounded by impurities, making it a reliable choice for cross-study comparisons [3].

Quote Request

Request a Quote for 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.